molecular formula C8H5F3O3 B11823355 (2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid

(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid

Cat. No.: B11823355
M. Wt: 206.12 g/mol
InChI Key: KGSNZRPLTBOIQG-SSDOTTSWSA-N
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Description

2,4,5-Trifluoromandelic acid is a fluorinated aromatic compound with the molecular formula C8H5F3O3 It is characterized by the presence of three fluorine atoms attached to the benzene ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trifluoromandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the reaction of mandelic acid with fluorinating agents under controlled conditions. For instance, a 100 mL flask can be charged with 10.0 g of 2,4,5-Trifluoromandelic acid, 23.9 g of phosphorous acid (H3PO3), 0.73 g of sodium iodide (NaI), and 0.47 g of methanesulfonic acid (MSA). The mixture is stirred at 95-105°C for 24 hours .

Industrial Production Methods

Industrial production of 2,4,5-Trifluoromandelic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoromandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2,4,5-Trifluoromandelic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluoromandelic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluorophenylacetic acid: This compound is structurally similar but has an acetic acid group instead of a mandelic acid group.

    2,4,5-Trifluorobenzoic acid: Another similar compound with a benzoic acid group.

    2,4,5-Trifluorobenzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.

Uniqueness

2,4,5-Trifluoromandelic acid is unique due to the presence of both fluorine atoms and a mandelic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H5F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)/t7-/m1/s1

InChI Key

KGSNZRPLTBOIQG-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)[C@H](C(=O)O)O

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)O

Origin of Product

United States

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